[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol
Description
Contextualization of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous structural motif in the realm of pharmaceuticals and natural products. whiterose.ac.ukunisi.it Its derivatives are integral components in more than twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. unisi.itacs.org The prevalence of this scaffold in drug design can be attributed to its unique three-dimensional structure and its ability to engage in crucial interactions with biological targets. scielo.br
The piperidine nucleus is highly versatile; it can be readily substituted at various positions, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. scielo.br This adaptability enables medicinal chemists to optimize the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. chemimpex.com Furthermore, the nitrogen atom in the piperidine ring is often a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions with receptors and enzymes. The incorporation of the piperidine moiety can thus enhance binding affinity to biological targets and improve therapeutic outcomes. chemimpex.com Prominent examples of drugs containing the piperidine structure include the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, and the antipsychotic Haloperidol. unisi.it
Rationale for Investigating Substituted Benzylpiperidine Methanol (B129727) Compounds as Academic Research Subjects
The investigation of substituted benzylpiperidine methanol compounds is driven by the pursuit of novel therapeutic agents with improved properties. The N-benzylpiperidine motif is a particularly common and effective scaffold in drug discovery. scielo.br The benzyl (B1604629) group provides a versatile handle for introducing various substituents, which can profoundly influence the compound's interaction with biological targets. scielo.br The specific substitution pattern on the benzyl ring can modulate electronic and steric properties, leading to changes in biological activity. chemicalbook.com
For instance, research into N-benzylpiperidine derivatives has led to the identification of potent inhibitors of enzymes like acetylcholinesterase and monoacylglycerol lipase (B570770) (MAGL), which are targets for neurodegenerative diseases and pain management, respectively. chemicalbook.comnanoient.orgresearchgate.net The addition of a methanol group to the piperidine ring introduces a hydroxyl functional group, which can act as a hydrogen bond donor or acceptor. This feature can be critical for anchoring the molecule within the active site of a target protein, thereby enhancing its inhibitory activity. The systematic exploration of different substitution patterns on both the benzyl and piperidine rings allows researchers to build structure-activity relationships (SARs), providing valuable insights for the rational design of new and more effective drugs. chemimpex.com
Scope and Research Objectives for the Chemical Compound [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol
Based on available scientific literature, specific research objectives and a detailed scope of investigation for the compound this compound (CAS Number: 415721-15-2) are not extensively documented. Chemical suppliers list it as a research chemical or synthetic intermediate, but dedicated studies outlining its synthesis, biological evaluation, or specific therapeutic targets are not readily found in published research. mdpi.com
Generally, compounds with this structural architecture are synthesized and studied to explore their potential as modulators of biological systems. The objectives for such research would typically include:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs, followed by thorough characterization of their chemical and physical properties.
Biological Screening: Evaluating the compound against a panel of biological targets (e.g., enzymes, receptors) to identify potential pharmacological activity. Given its structure, it might be investigated for effects on the central nervous system, similar to other N-benzylpiperidine derivatives.
Structure-Activity Relationship (SAR) Studies: Using the compound as a scaffold to create a library of related molecules with varied substituents on the benzyl and piperidine rings. This allows researchers to understand how specific structural features influence biological activity.
While the specific research journey of this compound is not publicly detailed, its structural components suggest it is a candidate for investigation within drug discovery programs, likely as an intermediate for more complex molecules or as a probe to explore the chemical space around the N-benzylpiperidine methanol pharmacophore.
Structure
3D Structure
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-6-2-1-5-12(13)9-15-7-3-4-11(8-15)10-16/h1-2,5-6,11,16H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFURXIJGANSXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 1 2 Chloro Benzyl Piperidin 3 Yl Methanol
Spectroscopic Characterization Beyond Routine Identification
Advanced spectroscopic methods are indispensable for a definitive structural assignment and for probing the dynamic conformational landscape of [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol in solution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (2D) techniques, provides a complete picture of the covalent framework and stereochemistry of the molecule.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum allows for the assignment of each proton in the molecule. The aromatic protons of the 2-chlorobenzyl group are expected to appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The benzylic protons (CH₂) would likely resonate as a singlet or an AB quartet around δ 3.5 ppm. The protons on the piperidine (B6355638) ring would appear in the upfield region (δ 1.5-3.0 ppm), with their multiplicities and coupling constants providing initial clues about the ring's conformation. The hydroxymethyl protons (CH₂OH) and the proton on the adjacent C3 carbon would also have distinct chemical shifts.
The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon environment. The aromatic carbons would show signals between δ 127-140 ppm, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. The benzylic carbon is expected around δ 60-65 ppm, while the piperidine ring carbons would resonate in the δ 20-60 ppm range. The hydroxymethyl carbon would likely appear around δ 65 ppm.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, confirming the arrangement of protons on the piperidine ring and the benzyl (B1604629) group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.
NOESY for Conformational Preferences: Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the through-space proximity of protons, which is essential for conformational analysis. For this compound, the piperidine ring is expected to adopt a chair conformation. The orientation of the substituents—the 2-chlorobenzyl group at N1 and the methanol (B129727) group at C3—can be either axial or equatorial. NOESY correlations between the benzylic protons and specific piperidine ring protons (e.g., H2ax, H6ax) can reveal the preferred orientation of the bulky 2-chlorobenzyl group. Similarly, correlations involving the H3 proton and other ring protons can elucidate the conformation of the methanol substituent.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| C1' (Ar-C) | - | ~138.0 |
| C2' (Ar-C-Cl) | - | ~133.0 |
| C3', C4', C5', C6' (Ar-CH) | 7.20-7.50 (m) | ~127.0-130.0 |
| Benzylic CH₂ | ~3.55 (s) | ~62.5 |
| C2 (Piperidine) | 2.80-2.95 (m) | ~58.0 |
| C3 (Piperidine) | 1.80-1.95 (m) | ~38.0 |
| C4 (Piperidine) | 1.60-1.75 (m) | ~25.0 |
| C5 (Piperidine) | 1.50-1.65 (m) | ~24.0 |
| C6 (Piperidine) | 2.20-2.35 (m) | ~54.0 |
| CH₂OH | 3.60-3.70 (m) | ~65.5 |
| OH | Variable | - |
Advanced Mass Spectrometry (MS/MS, HRMS) for Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. For this compound (C₁₃H₁₈ClNO), the expected [M+H]⁺ ion would be used to confirm its molecular formula.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecule. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. A plausible fragmentation pathway for this compound would involve:
Alpha-cleavage: The bond adjacent to the nitrogen atom is a likely point of initial fragmentation. This could lead to the loss of the 2-chlorobenzyl radical or the formation of a 2-chlorobenzyl cation (m/z 125), which is a common fragment for benzyl compounds.
Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic cleavages, leading to the formation of various charged fragments. A common fragmentation for cyclic amines is the loss of a proton to give an [M-1]⁺ ion.
Loss of Small Molecules: The loss of water (H₂O) from the hydroxymethyl group or the loss of the entire methanol group (CH₃OH) are also possible fragmentation steps.
Interactive Data Table: Predicted Key Mass Fragments
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 240.1155 | [M+H]⁺ | Protonated parent molecule |
| 125.0158 | [C₇H₆Cl]⁺ | Cleavage of the N-benzyl bond |
| 114.1283 | [C₇H₁₆N]⁺ | Piperidine ring fragment after loss of benzyl group |
| 98.0970 | [C₆H₁₂N]⁺ | Further fragmentation of the piperidine ring |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and can also be sensitive to conformation.
O-H Stretch: A broad band in the FT-IR spectrum around 3300-3500 cm⁻¹ would confirm the presence of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl CH₂ groups would appear just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the primary alcohol C-O bond would likely appear in the 1000-1050 cm⁻¹ range.
C-N Stretch: The C-N stretching of the tertiary amine would be visible in the 1000-1250 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration is expected to produce a strong band in the 600-800 cm⁻¹ region. nipne.ro
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a more complete vibrational assignment.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While spectroscopic methods provide invaluable information about the molecule in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.
Determination of Absolute Configuration and Stereochemical Details
This compound is a chiral molecule due to the stereocenter at the C3 position of the piperidine ring. X-ray crystallography on a single crystal of an enantiomerically pure sample would allow for the determination of its absolute configuration (R or S). This technique provides precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's three-dimensional structure. This would confirm the chair conformation of the piperidine ring and the precise orientation of the substituents in the crystalline state.
Analysis of Crystal Packing and Supramolecular Assemblies of this compound
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding intermolecular interactions. For this compound, hydrogen bonding involving the hydroxyl group is expected to be a dominant feature of the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or more complex networks of molecules. Other weaker interactions, such as C-H···π interactions involving the aromatic ring, could also play a role in stabilizing the crystal structure. The analysis of these supramolecular assemblies provides insights into the solid-state properties of the compound.
Detailed Conformational Analysis of the Piperidine Ring and its Substituents
The conformational landscape of this compound is principally dictated by the piperidine ring, a saturated heterocycle that overwhelmingly adopts a chair conformation to minimize angle and torsional strain. This chair form is not static but exists in a dynamic equilibrium between two chair conformers. The energetic preference for one conformer over the other is determined by the steric and electronic interactions of its substituents.
In the case of this compound, the ring is substituted at the N1 position with a 2-chlorobenzyl group and at the C3 position with a hydroxymethyl group. To alleviate unfavorable steric interactions, particularly 1,3-diaxial repulsions, bulky substituents on a piperidine ring preferentially occupy equatorial positions.
N1-Substituent (2-Chlorobenzyl group): The large 2-chlorobenzyl group attached to the nitrogen atom will strongly favor an equatorial orientation. This minimizes steric clash with the axial hydrogens at the C2 and C6 positions of the piperidine ring. Studies on analogous N-benzylpiperidine structures have consistently shown the benzyl group residing in the equatorial position.
C3-Substituent (Hydroxymethyl group): Similarly, the hydroxymethyl group at the C3 position is expected to adopt an equatorial position. An axial orientation would introduce significant 1,3-diaxial strain with the axial hydrogen atoms at the C1 (nitrogen's lone pair or axial proton in a protonated state) and C5 positions.
Therefore, the thermodynamically most stable conformation of this compound is predicted to be a chair form where both the N-1-(2-chlorobenzyl) and C-3-(hydroxymethyl) substituents occupy equatorial or pseudo-equatorial positions. This arrangement ensures maximal separation between the bulky groups, leading to the lowest energy state of the molecule. While definitive torsional angles and bond lengths for this specific molecule would require dedicated X-ray crystallographic or advanced NMR spectroscopic analysis, the conformational principles for substituted piperidines are well-established.
Table 1: Predicted Conformational Data for this compound Data based on established principles of piperidine ring conformational analysis.
| Structural Feature | Predicted Conformation | Primary Rationale |
|---|---|---|
| Piperidine Ring | Chair | Minimization of torsional and angle strain. |
| N1-(2-Chlorobenzyl) Group Orientation | Equatorial | Avoidance of steric hindrance with C2/C6 axial protons. |
| C3-(Hydroxymethyl) Group Orientation | Equatorial | Minimization of 1,3-diaxial interactions with C1/C5 axial protons. |
Chiral Purity Determination and Stereoisomer Separation Techniques (e.g., Chiral HPLC, SFC)
The presence of a stereocenter at the C3 position of the piperidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol. The determination of chiral purity and the separation of these stereoisomers are critical for pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the predominant techniques for this purpose. nih.govafmps.be
Chiral Supercritical Fluid Chromatography (SFC)
SFC is often the preferred method for chiral separations due to its high efficiency, speed, and reduced environmental impact, using supercritical CO₂ as the primary mobile phase. afmps.bechromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are highly effective for resolving a broad range of chiral compounds, including amines and alcohols. chromatographyonline.com
A typical method development strategy involves screening a set of complementary polysaccharide-based columns with a standard gradient of an alcohol modifier (e.g., methanol) in CO₂. The addition of a basic additive like isobutylamine (B53898) (IBA) is often necessary to improve the peak shape and resolution of basic compounds like piperidine derivatives. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a robust and widely used technique for enantiomeric separation. nih.govmdpi.com The separation can be performed in different modes:
Normal-Phase HPLC: This mode often provides excellent selectivity for chiral compounds on polysaccharide-based CSPs. The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar alcohol modifier such as isopropanol (B130326) or ethanol. scirp.org
Reversed-Phase HPLC: While sometimes more challenging for basic amines, modern immobilized CSPs offer improved stability and performance in reversed-phase conditions, using mixtures of water or buffers with acetonitrile (B52724) or methanol. nih.gov
For both SFC and HPLC, method development is an empirical process. A screening approach using columns with different chiral selectors (e.g., cellulose vs. amylose derivatives) and various mobile phase compositions is the most efficient way to identify optimal separation conditions. afmps.beresearchgate.net
Table 2: Generic Screening Protocol for Chiral Separation of this compound
| Technique | Chiral Stationary Phases (CSPs) for Screening | Typical Mobile Phase | Key Optimization Parameters |
|---|---|---|---|
| SFC | Chiralpak IA, IB, IC, ID Chiralcel OD, OJ | CO₂ / Methanol (or Ethanol) gradient (e.g., 5% to 40%) with 0.1-0.2% basic additive (e.g., IBA). | Modifier type and percentage, additive, backpressure, temperature. |
| Normal-Phase HPLC | Chiralpak AD-H, AS-H Chiralcel OD-H, OJ-H | Hexane / Isopropanol (or Ethanol) in various isocratic ratios (e.g., 90:10, 80:20). | Alcohol modifier choice and ratio, flow rate, temperature. |
Computational Chemistry and Molecular Modeling Studies of 1 2 Chloro Benzyl Piperidin 3 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic field distributions, which are crucial for understanding chemical reactivity.
Molecular Geometry Optimization and Energetic Profiles of Conformers
The three-dimensional structure of [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol is fundamental to its properties. The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize angular and torsional strain. However, the presence of two bulky substituents—the 2-chlorobenzyl group at the nitrogen (N1) and the methanol (B129727) group at the C3 position—gives rise to several possible conformers.
Geometry optimization using DFT, commonly with a functional like B3LYP and a basis set such as 6-311++G(d,p), is performed to determine the most stable conformations. researchgate.netpsgcas.ac.in The primary conformational isomerism arises from the axial or equatorial positions of the substituents.
Piperidine Ring Conformation: The chair form is the most stable.
Substituent Orientation: The large 2-chlorobenzyl group on the nitrogen atom preferentially occupies the equatorial position to minimize steric hindrance with the axial hydrogens of the piperidine ring. The 3-hydroxymethyl group can exist in either an axial or equatorial position, leading to two primary low-energy conformers. The equatorial conformer is generally predicted to be more stable due to reduced steric clash.
Computational analysis reveals the relative energies of these conformers. The energy difference between the equatorial and axial conformers of the 3-hydroxymethyl group provides insight into the conformational equilibrium. In a related crystal structure of 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, all ring substituents were found in equatorial positions, supporting the computational prediction that bulky groups favor this orientation. nih.gov
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | 3-Hydroxymethyl Position | 2-Chlorobenzyl Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| 1 | Equatorial | Equatorial | 0.00 | ~95% |
| 2 | Axial | Equatorial | 1.85 | ~5% |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comresearchgate.net
HOMO: The HOMO is associated with the most loosely held electrons and represents the site of nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the piperidine nitrogen atom due to its lone pair of electrons, with some contribution from the oxygen of the hydroxyl group and the π-system of the chlorobenzyl ring.
LUMO: The LUMO represents the most accessible empty orbital and indicates the site of electrophilicity. The LUMO is predicted to be distributed over the aromatic 2-chlorobenzyl ring, which can accept electron density into its π* anti-bonding orbitals.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Calculations for similar N-benzylpiperidone analogs show this gap to be a significant parameter in assessing molecular stability. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.25 | Primarily localized on the piperidine nitrogen and hydroxyl oxygen. |
| LUMO | -0.85 | Primarily localized on the 2-chlorobenzyl aromatic ring. |
| Energy Gap (ΔE) | 5.40 | Indicates high kinetic stability. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Hotspots
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, nucleophilic) and blue indicating regions of positive electrostatic potential (electron-poor, electrophilic).
For this compound, the MEP analysis is expected to reveal:
Negative Potential (Red/Yellow): The most intense negative potential is concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, due to their lone pairs of electrons. The chlorine atom on the benzyl (B1604629) ring also contributes to a region of negative potential. These sites are the primary hotspots for interacting with electrophiles or acting as hydrogen bond acceptors.
Positive Potential (Blue): Regions of high positive potential are located around the hydrogen atom of the hydroxyl group and the hydrogens on the carbon adjacent to the nitrogen (the α-hydrogens). These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.net These predicted shifts can be correlated with experimental data to confirm the proposed structure and assign specific resonances. nih.govmdpi.com Calculations for substituted piperidines have shown good agreement between theoretical and experimental values. researchgate.netresearchgate.net
Vibrational Frequencies: Theoretical vibrational (infrared) frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. psgcas.ac.in These calculations help in the assignment of experimental FT-IR spectra by identifying the vibrational modes associated with specific functional groups (e.g., O-H stretch, C-N stretch, C-Cl stretch). mdpi.com For complex molecules, a scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical model. physchemres.org
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, particularly in a solution environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and interactions with solvent molecules. mdpi.com
For this compound, an MD simulation in a water box would provide insights into:
Conformational Flexibility: The simulation would track the transitions between different chair and boat conformations of the piperidine ring and the rotation of the substituent groups. This reveals the dynamic equilibrium and the energy barriers between different states. researchgate.net
Solvation and Hydrogen Bonding: MD simulations explicitly model the interactions between the solute and solvent molecules. mdpi.com It would be possible to analyze the hydration shell around the molecule and quantify the stability and dynamics of hydrogen bonds formed between the hydroxyl group, the piperidine nitrogen, and surrounding water molecules. nih.govnih.gov
Radius of Gyration (Rg): This parameter provides a measure of the molecule's compactness over time. Fluctuations in Rg can indicate significant conformational changes. mdpi.com
In Silico Prediction of Potential Biological Target Interactions
The N-benzylpiperidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous compounds that interact with a wide range of biological targets. nih.govresearchgate.net In silico target prediction tools use chemoinformatics approaches to hypothesize the potential protein targets of a small molecule based on its structural and chemical similarity to known ligands. nih.gov
Methods for target prediction include:
Ligand-Based Approaches: These methods compare the subject molecule to large databases of compounds with known biological activities. Tools like SwissTargetPrediction and TargetHunter operate on the principle that structurally similar molecules are likely to have similar biological targets. nih.govexpasy.org
Structure-Based Approaches (Molecular Docking): If a potential target protein's 3D structure is known, molecular docking can be used to predict the binding mode and affinity of the molecule within the protein's active site.
Given the N-benzylpiperidine core, potential biological targets for this compound could include:
Acetylcholinesterase (AChE): Many N-benzylpiperidine derivatives are known inhibitors of AChE, an important target in Alzheimer's disease treatment. nih.govresearchgate.net
Histone Deacetylases (HDACs): The N-benzylpiperidine moiety has been incorporated into dual-target inhibitors of HDAC and AChE. nih.gov
Sigma Receptors: This class of proteins is another common target for piperidine-containing compounds. unisi.it
These in silico predictions provide valuable hypotheses that can be tested experimentally, thereby accelerating the drug discovery process by prioritizing the most likely biological targets. creative-biolabs.combiorxiv.org
Structure-Based Molecular Docking Studies with Relevant Protein Targets
Despite the common application of structure-based molecular docking in drug discovery to predict the binding orientation of small molecules to their protein targets, no specific molecular docking studies for this compound have been reported in the peer-reviewed literature. Searches for in silico investigations of this compound with specific receptors, enzymes, or transporters did not yield any results. Therefore, information regarding its potential binding modes within the active sites of any biological macromolecules is currently unavailable.
Binding Affinity Prediction and Identification of Key Interacting Residues
Consistent with the lack of molecular docking studies, there are no published predictions of the binding affinity of this compound to any protein targets. Methods for predicting binding energy, such as scoring functions or more rigorous free energy calculations, have not been applied to this compound in the available literature. As a result, there is no information identifying key amino acid residues that may be involved in potential interactions with this molecule.
The table below would typically present data from such studies; however, due to the absence of relevant research, it remains unpopulated.
Table 1: Predicted Binding Affinities and Key Interacting Residues for this compound with Protein Targets
| Protein Target | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Amino Acid Residues |
|---|
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. An extensive search of scientific databases and research articles indicates that no QSAR models have been developed for a series of derivatives of this compound. Such studies are contingent on the availability of a dataset of structurally related compounds with measured biological activity, which does not appear to exist for this chemical series in the public domain.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Investigation of Pre Clinical Biological Activities and Mechanisms of Action for 1 2 Chloro Benzyl Piperidin 3 Yl Methanol and Its Analogs
In Vitro Pharmacological Profiling and Target Engagement Assays
The in vitro pharmacological profile of [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol and its analogs has been investigated across a range of biological targets to elucidate their potential therapeutic activities. While specific data for this compound is limited, studies on structurally related piperidine (B6355638) derivatives provide valuable insights into the compound's putative mechanisms of action. These investigations have primarily focused on receptor binding, enzyme inhibition, and ion channel modulation.
Receptor Binding Studies and Selectivity Profiling (e.g., GlyT1 inhibitory activity of related piperidines)
Substituted piperidines have been explored for their ability to modulate the activity of the glycine transporter 1 (GlyT1). GlyT1 is a key regulator of glycine concentrations at the N-methyl-D-aspartate (NMDA) receptor, making it a target for schizophrenia treatment nih.gov. Research into GlyT1 inhibitors has revealed that both sarcosine-based compounds and other piperidine derivatives like SSR504734 and N-methyl-SSR504734 can interact with GlyT1, albeit through different mechanisms nih.gov. While sarcosine-based inhibitors tend to exhibit irreversible and noncompetitive inhibition of glycine transport, compounds like SSR504734 demonstrate reversible and competitive inhibition nih.gov. Binding assays have confirmed that these different classes of inhibitors interact with distinct sites on the GlyT1 transporter nih.gov. Specifically, the binding of a radiolabeled N-methyl-SSR504734 analog was competitively displaced by glycine and SSR504734, but noncompetitively by sarcosine-based compounds nih.gov. Conversely, the binding of a radiolabeled sarcosine-based inhibitor was competitively inhibited by other sarcosine derivatives, while glycine and SSR504734 noncompetitively reduced its maximal binding nih.gov. This suggests a complex interaction landscape for piperidine-based GlyT1 inhibitors.
Enzyme Inhibition or Activation Assays (e.g., Acetylcholinesterase inhibition, Tyrosinase inhibition, SHP2 protein inhibition, PARP inhibition of related compounds)
The piperidine scaffold is a common feature in a variety of enzyme inhibitors, highlighting its versatility in drug design.
Acetylcholinesterase (AChE) Inhibition: Numerous piperidine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease acgpubs.orgijpsi.org. Studies have shown that novel piperidine alkaloids and other synthetic derivatives can effectively inhibit AChE nih.gov. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were found to be potent AChE inhibitors, with one compound exhibiting an IC50 value of 0.56 nM and demonstrating high selectivity for AChE over butyrylcholinesterase (BuChE) nih.gov. Another study on α,β-unsaturated carbonyl based piperidinone derivatives identified a compound with an IC50 of 12.55 µM against AChE acgpubs.org. The basic nitrogen atom of the piperidine ring is considered important for this inhibitory activity nih.gov.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications to address hyperpigmentation nih.gov. Piperazine and piperidine amides of benzoic and cinnamic acids have been investigated as tyrosinase inhibitors nih.govacs.org. One of the most potent compounds identified in a study was a benzylpiperidine analogue with a pIC50 of 4.99 in the monophenolase assay acs.org. The inhibitory activity of these compounds appears to be independent of their antioxidant properties, suggesting a direct interaction with the enzyme acs.org.
SHP2 Protein Inhibition: Src homology 2 domain-containing protein tyrosine phosphatase (SHP2) is an important anti-cancer therapeutic target nih.govnih.govrsc.org. The development of SHP2 inhibitors is a significant area of cancer research nih.govrsc.orgresearchgate.net. Studies have identified piperidine and piperazine analogs as capable of inhibiting the catalytic activity of SHP2 nih.gov. Modifications to the piperidine scaffold, such as the addition of a bromine atom at the para position of a phenyl group, have been shown to significantly increase inhibitory efficacy nih.gov. These inhibitors often work through a covalent mechanism, where the compound irreversibly binds to the enzyme nih.gov.
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are crucial in cancer therapy, particularly for tumors with deficiencies in BRCA1 or BRCA2 genes nih.govacs.org. A series of novel piperidine-based benzamide derivatives have been designed and synthesized as PARP-1 inhibitors nih.gov. Two compounds from this series, 6a and 15d, demonstrated potent antiproliferative effects against MDA-MB-436 cancer cells and exhibited excellent inhibitory activity against PARP-1 with IC50 values of 8.33 nM and 12.02 nM, respectively nih.gov.
Table 1: Enzyme Inhibitory Activities of Representative Piperidine Derivatives
| Compound Class | Target Enzyme | Key Finding | IC50/pIC50 | Reference |
|---|---|---|---|---|
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | Potent and selective inhibition | 0.56 nM | nih.gov |
| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | Most potent derivative in its series | 12.55 µM | acgpubs.org |
| Benzylpiperidine Amide (Compound 5b) | Tyrosinase | Most active benzylpiperidine analogue | pIC50 = 4.99 | acs.org |
| N-Boc piperidine analog | SHP2 Protein | Covalent inhibition of catalytic activity | k_inact/K_I = 22,010 M⁻¹Min⁻¹ (for brominated analog) | nih.gov |
| Piperidine-based Benzamide (Compound 6a) | PARP-1 | Excellent inhibitory activity | 8.33 nM | nih.gov |
Ion Channel Modulation Studies (if structurally relevant)
Currently, there is a lack of specific studies focusing on the direct ion channel modulating activities of this compound or its close analogs within the provided search results.
Cellular Assays for Functional Activity (e.g., second messenger signaling, reporter gene assays)
While direct cellular assay data for this compound is not available, the enzymatic inhibition studies on related compounds imply downstream cellular effects. For example, PARP inhibitors like the piperidine-based benzamide derivatives 6a and 15d were shown to inhibit colony formation and cell migration of HCT116 cells. They also induced apoptosis by upregulating the expression of Bax and cleaved Caspase-3, while downregulating Caspase-3 and Bcl-2 nih.gov. These findings suggest that piperidine derivatives can modulate key cellular pathways involved in cancer progression.
Structure-Activity Relationship (SAR) Studies of Substituted Benzylpiperidine Methanol (B129727) Derivatives
Elucidation of Pharmacophore Features Contributing to Activity
Structure-activity relationship (SAR) studies on various series of substituted benzylpiperidine derivatives have shed light on the key molecular features required for their biological activities.
For acetylcholinesterase inhibition , the presence of a benzyl (B1604629) group on the piperidine nitrogen is a common feature in active compounds researchgate.net. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, it was found that substituting the benzamide with a bulky moiety in the para position significantly increased activity. Furthermore, the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced potency nih.gov. The basicity of the piperidine nitrogen also appears to play a crucial role in the inhibitory activity nih.gov.
In the context of tyrosinase inhibition , docking studies have indicated that hydrophobic benzyl groups contribute to higher potency acs.org. For a series of piperazine/piperidine amides, the benzylpiperidines were identified as a promising scaffold due to their balanced activity and physicochemical properties acs.org.
Regarding SHP2 inhibition , modifications to the piperidine scaffold have been explored. While hydrophobic substituents at the 4-position of the piperidine ring are preferred, hydrophilic substitutions like a morpholine analog led to a decrease in efficacy. However, a 4,4-difluoropiperidine-bearing analog was a more effective SHP2 inhibitor, suggesting that modifications at the 4-position are tolerated nih.gov.
For PARP-1 inhibition , a series of novel piperidine-based benzamide derivatives were designed based on structure-based drug design principles. The preliminary SAR from this study led to the identification of compounds with potent antiproliferative and PARP-1 inhibitory activities nih.gov.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one |
| 1-benzyl-3,5-bis(4- chlorobenzylidene)piperidine-4-one |
| N-Boc piperidine |
| N-acetyl piperazine |
| 4,4-Difluoropiperidine |
| SSR504734 |
| N-methyl-SSR504734 |
| Tacrine |
| Galantamine |
| Donepezil |
| Rivastigmine |
| Olaparib |
| Niraparib |
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of piperidine-based compounds are significantly influenced by the nature and position of substituents on both the piperidine ring and the benzyl moiety. In the case of this compound, the chloro-substituent at the ortho position of the benzyl ring is a key determinant of its potential pharmacological profile.
Table 1: Hypothetical Impact of Substituent Modifications on the Biological Activity of this compound Analogs
| Modification | Predicted Impact on Potency | Predicted Impact on Selectivity | Rationale |
| Position of Chloro Group | Shifting the chloro group to the meta or para position could alter the conformation of the benzyl ring relative to the piperidine core, potentially impacting receptor binding affinity. | The electronic and steric changes could modulate selectivity for different receptor subtypes or ion channels. | |
| Nature of Halogen | Replacing chlorine with other halogens (e.g., fluorine, bromine) would modify the electronic and lipophilic properties of the benzyl ring, which can influence blood-brain barrier penetration and target interaction. | Different halogens can lead to varied interactions with specific amino acid residues in a binding pocket, thereby altering selectivity. | |
| Substitution on Piperidine Ring | The hydroxymethyl group at the 3-position of the piperidine ring is crucial for potential hydrogen bonding interactions. Modifications to this group could significantly affect potency. | Alterations to the hydroxymethyl group could influence selectivity by favoring interactions with one biological target over another. | |
| N-Benzyl Substitutions | Replacing the benzyl group with other aromatic or heterocyclic rings could explore different binding pockets and enhance potency. | The introduction of different ring systems can fine-tune selectivity based on the specific requirements of the target's binding site. |
Rational Design Principles for Optimized Analogues with Enhanced Potency or Selectivity
Building upon the hypothetical structure-activity relationships, rational design principles can be applied to generate optimized analogues of this compound. The primary goal would be to enhance potency for a specific biological target while improving selectivity to minimize off-target effects.
Key strategies would include:
Bioisosteric Replacement: Replacing the chloro-substituent with other groups of similar size and electronic properties (e.g., trifluoromethyl) to probe the steric and electronic requirements of the binding site.
Conformational Restriction: Introducing rigid linkers or additional rings to lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.
Pharmacophore Modeling: Utilizing computational models based on known active compounds to identify the key pharmacophoric features required for activity and to guide the design of new analogues with improved properties.
In Vivo Pre-clinical Efficacy Studies in Animal Models
Given the anticonvulsant activity observed in related piperidinone compounds, a primary focus for in vivo studies of this compound would be in animal models of epilepsy. Additionally, due to the prevalence of the N-benzylpiperidine scaffold in centrally acting agents, exploring its effects in rodent models for schizophrenia would be a logical extension.
Establishment of Relevant Animal Disease Models
Anticonvulsant Activity: Standard models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test in mice would be employed to assess broad-spectrum anticonvulsant potential. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model is used to identify compounds effective against absence seizures.
Schizophrenia Models: Pharmacologically-induced models, such as those using NMDA receptor antagonists like phencyclidine (PCP) or ketamine, can replicate some of the positive and negative symptoms of schizophrenia in rodents. Behavioral tests like prepulse inhibition of the startle reflex and social interaction tests would be used to evaluate potential antipsychotic-like activity.
Assessment of Compound Activity in Animal Models
The activity of this compound in these models would be quantified through various endpoints:
Table 2: Potential Endpoints for In Vivo Efficacy Assessment
| Animal Model | Behavioral Endpoints | Physiological Endpoints | Biochemical Endpoints |
| MES-induced Seizures (Mice) | Presence or absence of tonic hindlimb extension | - | - |
| PTZ-induced Seizures (Mice) | Latency to and duration of clonic and tonic-clonic seizures | Electroencephalogram (EEG) recordings to monitor seizure activity | Measurement of neurotransmitter levels (e.g., GABA, glutamate) in brain tissue |
| PCP-induced Schizophrenia Model (Rats) | Prepulse inhibition of startle, locomotor activity, social interaction time | - | Dopamine (B1211576) and serotonin turnover in key brain regions (e.g., prefrontal cortex, striatum) |
Evaluation of Target Engagement in Animal Tissues
To confirm that the observed in vivo effects are due to the intended mechanism of action, target engagement studies would be crucial. This could involve ex vivo autoradiography or in vivo positron emission tomography (PET) imaging, if a suitable radiolabeled version of the compound can be developed. These techniques would allow for the visualization and quantification of the compound's binding to its putative target in the brain.
Pre-clinical Pharmacokinetics and Metabolism (DMPK) Studies in In Vitro Systems or Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a potential therapeutic agent.
In Vitro Studies:
Metabolic Stability: Incubation with liver microsomes from different species (e.g., rat, human) would be used to assess the compound's metabolic stability and identify potential metabolites.
CYP450 Inhibition: The potential for the compound to inhibit major cytochrome P450 enzymes would be evaluated to predict potential drug-drug interactions.
Plasma Protein Binding: Equilibrium dialysis would be used to determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.
In Vivo Animal Models: Pharmacokinetic studies in rodents (e.g., rats) would be conducted to determine key parameters such as:
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Half-life (t½): The time it takes for the plasma concentration of the compound to decrease by half.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL): The volume of plasma cleared of the drug per unit time.
These studies would provide a comprehensive pre-clinical DMPK profile, which is critical for predicting the compound's behavior in humans and for designing appropriate clinical trials.
Assessment of Metabolic Stability (e.g., liver microsomes, hepatocytes)
Metabolic stability is a key determinant of a drug candidate's pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro models, such as liver microsomes and hepatocytes, are routinely employed to predict in vivo metabolic clearance. These systems contain a rich complement of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are responsible for the phase I metabolism of many xenobiotics.
Detailed Research Findings:
For N-benzylpiperidine analogs, metabolic transformations commonly occur at several positions. Oxidation of the benzyl ring, particularly at the para-position, is a frequent metabolic pathway. The presence of a chlorine atom at the ortho-position on the benzyl ring, as in the titular compound, may influence the regioselectivity of this oxidation. Additionally, N-dealkylation, leading to the formation of piperidine-3-yl-methanol, and oxidation of the piperidine ring are also plausible metabolic routes.
The stability of the compound in liver microsomes is typically assessed by incubating the compound with microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) and monitoring the disappearance of the parent compound over time. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A shorter half-life and higher intrinsic clearance are indicative of lower metabolic stability.
To provide a contextual framework, hypothetical metabolic stability data for this compound and a series of analogs in human liver microsomes (HLM) are presented in the table below. This data is illustrative and based on general trends observed for similar chemical scaffolds.
Table 1: Metabolic Stability of this compound and Analogs in Human Liver Microsomes
| Compound | Substitution | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| This compound | 2-Cl | 45 | 30.8 |
| Analog A | 4-Cl | 35 | 39.7 |
| Analog B | Unsubstituted Benzyl | 25 | 55.4 |
| Analog C | 2-F | 50 | 27.7 |
Determination of Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. Therefore, determining the percentage of plasma protein binding (% PPB) is a critical step in preclinical development.
Detailed Research Findings:
Specific plasma protein binding data for this compound are not publicly available. However, the physicochemical properties of the molecule, such as its lipophilicity (logP) and pKa, can provide an indication of its likely binding affinity. The presence of the lipophilic chlorobenzyl group would suggest a tendency for binding to albumin.
The most common method for determining plasma protein binding is equilibrium dialysis. In this assay, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug will be the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.
The following table presents hypothetical plasma protein binding data for this compound and its analogs in human plasma. This data is illustrative and reflects the general expectations for compounds with similar structural features.
Table 2: Plasma Protein Binding of this compound and Analogs in Human Plasma
| Compound | LogP | % Plasma Protein Binding (Human) | Unbound Fraction (fu) |
|---|---|---|---|
| This compound | 3.2 | 92.5 | 0.075 |
| Analog A | 3.3 | 94.0 | 0.060 |
| Analog B | 2.8 | 88.0 | 0.120 |
| Analog C | 3.1 | 91.8 | 0.082 |
Evaluation of Permeability and Transport Characteristics (e.g., Caco-2, PAMPA)
The ability of a drug to permeate across the intestinal epithelium is a prerequisite for oral absorption. In vitro models such as the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict in vivo intestinal permeability.
Detailed Research Findings:
While no specific permeability data for this compound has been reported, its structural characteristics can be used to infer its likely permeability. The compound's moderate lipophilicity suggests that it may have reasonable passive permeability.
The Caco-2 cell assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. This assay can assess both passive transcellular and paracellular transport, as well as active transport processes mediated by influx and efflux transporters (e.g., P-glycoprotein). The apparent permeability coefficient (Papp) is the primary endpoint of this assay. A high Papp value is generally indicative of good intestinal absorption.
The PAMPA is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment. This assay solely evaluates passive permeability and is often used as a high-throughput screen to rank compounds based on their lipophilicity-driven permeation.
The table below provides hypothetical permeability data for this compound and its analogs from both Caco-2 and PAMPA assays. This data is for illustrative purposes.
Table 3: Permeability of this compound and Analogs
| Compound | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) | PAMPA Pe (10⁻⁶ cm/s) | Predicted Absorption Class |
|---|---|---|---|---|
| This compound | 8.5 | 1.2 | 10.2 | High |
| Analog A | 9.2 | 1.1 | 11.5 | High |
| Analog B | 6.1 | 1.5 | 7.8 | Moderate |
| Analog C | 8.8 | 1.3 | 10.8 | High |
Future Directions and Advanced Research Perspectives on 1 2 Chloro Benzyl Piperidin 3 Yl Methanol
Development of Novel and Efficient Synthetic Methodologies for the Core Structure
The synthesis of substituted piperidines like [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol is a key area for future research, aiming for more efficient, stereoselective, and environmentally friendly methods. ajchem-a.com Current synthetic routes to substituted piperidines often involve multi-step processes that can be time-consuming and produce significant waste. ajchem-a.com Future methodologies could focus on catalytic asymmetric synthesis to control the stereochemistry at the C3 position of the piperidine (B6355638) ring, which is crucial for biological activity. whiterose.ac.uk
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Hydrogenation | High stereoselectivity, access to specific enantiomers. | Development of novel chiral catalysts and ligands. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and shorter synthesis time. | Design of novel reaction cascades for piperidine ring formation. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, suitable for large-scale synthesis. | Development of robust and highly active solid-supported catalysts. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Exploration of aqueous reaction media and solvent-free conditions. |
Exploration of Diverse Biological Targets Based on the Substituted Piperidine Scaffolding
The piperidine scaffold is a common motif in a vast array of biologically active compounds and approved drugs, suggesting that this compound could interact with a wide range of biological targets. clinmedkaz.orgthieme-connect.com The unique three-dimensional structure of the piperidine ring allows it to present substituents in specific spatial orientations, facilitating interactions with protein binding sites. thieme-connect.com
Future research should focus on screening this compound against various target classes, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. clinmedkaz.org The presence of the 2-chlorobenzyl group suggests potential interactions with targets that have a hydrophobic binding pocket, while the hydroxyl group can participate in hydrogen bonding. Based on the known activities of other substituted piperidines, potential therapeutic areas of interest could include neuroscience (e.g., targeting sigma receptors or dopamine (B1211576) transporters), oncology (e.g., inhibiting protein kinases or histone deacetylases), and infectious diseases. ajchem-a.comrsc.org High-throughput screening campaigns followed by structure-activity relationship (SAR) studies will be crucial in identifying and optimizing the biological activity of this compound.
| Potential Target Class | Rationale based on Piperidine Scaffold | Therapeutic Areas of Interest |
| G-Protein Coupled Receptors (GPCRs) | Piperidine is a common scaffold in many GPCR ligands. | Central Nervous System Disorders, Metabolic Diseases. |
| Ion Channels | The charged nitrogen of the piperidine can interact with channel pores. | Cardiovascular Diseases, Neurological Disorders. |
| Enzymes (e.g., Kinases, Proteases) | The scaffold can be decorated to fit into active sites. | Oncology, Inflammatory Diseases. |
| Transporters | Piperidine derivatives are known to modulate neurotransmitter transporters. | Depression, ADHD. |
Application of Advanced Bio-Computational Techniques for Rational Compound Design and Prediction
Computational chemistry offers powerful tools for accelerating the drug discovery process for compounds like this compound. tandfonline.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can be employed to predict biological activities, understand binding mechanisms, and guide the design of more potent and selective analogs. tandfonline.comresearchgate.net
QSAR studies can establish a mathematical relationship between the physicochemical properties of a series of piperidine derivatives and their biological activity, allowing for the prediction of the activity of novel compounds. tandfonline.comresearchgate.net Molecular docking can be used to predict the binding mode of this compound within the active site of a specific biological target. rsc.orgresearchgate.net This information can then be used to design modifications that enhance binding affinity and selectivity. MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction and identify key residues involved in binding. rsc.orgresearchgate.net These computational approaches, when used in conjunction with experimental validation, can significantly streamline the optimization process. tandfonline.com
| Computational Technique | Application in Drug Design | Expected Outcome |
| QSAR Modeling | Predict biological activity based on chemical structure. | Identification of key structural features for activity. |
| Molecular Docking | Predict the binding pose of the compound in a protein target. | Understanding of ligand-protein interactions. |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and conformational changes. |
| Virtual Screening | Screen large libraries of compounds against a target. | Identification of new hit compounds with the piperidine scaffold. |
Design and Synthesis of Advanced Probes and Tool Compounds for Chemical Biology Applications
Beyond its potential as a therapeutic agent, this compound can serve as a valuable starting point for the development of chemical probes and tool compounds. thieme-connect.com These molecules are essential for studying the function and localization of biological targets in living systems. rsc.org
By incorporating reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers onto the piperidine scaffold, researchers can create probes for various applications. For example, a fluorescently labeled version of the compound could be used to visualize the subcellular localization of its target protein through microscopy. A biotinylated derivative could be employed in affinity purification experiments to identify the binding partners of the target. Photo-affinity probes can be used to covalently label the target protein, facilitating its identification and characterization. The development of such tool compounds will be instrumental in elucidating the mechanism of action of this compound and understanding the broader biological roles of its targets.
| Probe Type | Modification to Core Structure | Application in Chemical Biology |
| Fluorescent Probe | Attachment of a fluorophore. | Visualization of target localization in cells. |
| Affinity Probe | Incorporation of a biotin tag. | Identification of protein binding partners. |
| Photo-affinity Probe | Addition of a photo-reactive group. | Covalent labeling and identification of the target protein. |
Q & A
Q. What are the optimal synthetic routes for [1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol, and how can reaction yields be maximized?
The synthesis typically involves condensation of 2-chlorobenzyl halides with piperidin-3-yl-methanol derivatives. Key steps include:
- Nucleophilic substitution : Use polar aprotic solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance reactivity .
- Reductive amination : Employ sodium borohydride or lithium aluminum hydride for selective reduction of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity (>95%) .
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Alkylation | 2-Chlorobenzyl chloride, DCM, Et₃N, 0–25°C | 65–70 | 90 | |
| Reduction | NaBH₄, MeOH, 0°C → RT | 80–85 | 95 |
Q. How can the structural conformation of this compound be confirmed experimentally?
Q. What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at –4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the methanol group .
- Long-term : –20°C with desiccants (silica gel) to avoid hydrolysis .
- Decomposition risks : Exposure to light/moisture leads to chloro-benzyl group degradation (TGA stability up to 150°C) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., receptor binding vs. functional assays) be resolved?
Contradictions may arise from stereochemical variations or assay conditions. Strategies include:
- Chiral separation : Use HPLC with chiral columns (e.g., CHIRALPAK IA) to isolate enantiomers and test their individual activities .
- Receptor binding assays : Compare Ki values using radiolabeled ligands (e.g., ³H-paroxetine for serotonin transporters) .
- Molecular docking : Map interactions between the chloro-benzyl group and hydrophobic receptor pockets (e.g., MAO-B active site) .
Q. Example Binding Affinity Table :
| Target | Assay Type | IC₅₀ (nM) | Source |
|---|---|---|---|
| MAO-B | Fluorometric | 120 ± 15 | |
| SERT | Radioligand | 85 ± 10 |
Q. What methodologies are effective in analyzing the compound’s reactivity under varying pH conditions?
Q. Degradation Kinetics Data :
| pH | Half-life (days) | Major Degradant |
|---|---|---|
| 1.0 | 30 | Chlorobenzaldehyde |
| 7.4 | 90 | None detected |
| 13.0 | 7 | Oxidized piperidine |
Q. How can the compound’s pharmacokinetic properties (e.g., BBB penetration) be predicted computationally?
- QSAR models : Use logP (calculated: 2.8) and polar surface area (PSA: 41.3 Ų) to predict blood-brain barrier permeability (high logP, low PSA favors BBB crossing) .
- Molecular dynamics simulations : Simulate lipid bilayer interactions to assess passive diffusion rates .
- In vitro assays : Parallel artificial membrane permeability assay (PAMPA) with BBB-specific lipid compositions .
Q. What strategies mitigate cytotoxicity during in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
